molecular formula C24H26N6O2 B1508373 Unii-WZ97ZE4uug CAS No. 1203902-67-3

Unii-WZ97ZE4uug

Katalognummer B1508373
CAS-Nummer: 1203902-67-3
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: DQAZPZIYEOGZAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Unii-WZ97ZE4uug is a novel compound developed by scientists to target a specific cellular process. This compound has been studied extensively in laboratory experiments and has the potential to be used in drug development.

Wissenschaftliche Forschungsanwendungen

1. Treatment of Non-Small Cell Lung Cancer (NSCLC) Epitinib, also known as HMPL-813, is being researched for its efficacy in treating non-small cell lung cancer (NSCLC) with EGFR mutations. It is an oral, highly potent, irreversible EGFR tyrosine kinase inhibitor (TKI) that has shown effective penetration across the blood-brain barrier (BBB), offering new treatment options for patients with central nervous system (CNS) metastases .

Central Nervous System (CNS) Tumors

The compound has demonstrated favorable drug exposures in the brain in preclinical species, warranting clinical investigation for CNS tumors with EGFR mutations, such as NSCLC brain metastases. This research is significant as it explores new avenues for treating brain metastases in cancer patients .

Wirkmechanismus

Epitinib, also known as Unii-WZ97ZE4uug or UNII-WZ97ZE4UUG, is a potent and highly selective oral inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . This article will discuss the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on Epitinib’s action.

Target of Action

Epitinib primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, activation of the intrinsic kinase activity, and subsequent activation of the signal transduction pathways within cells . Overexpression or mutation of EGFR is often associated with various types of cancers, including non-small cell lung cancer (NSCLC) .

Mode of Action

Epitinib acts by selectively inhibiting the tyrosine kinase activity of EGFR . By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, Epitinib prevents the activation of EGFR, thereby inhibiting the downstream signaling pathways that are responsible for the proliferation and survival of cancer cells .

Biochemical Pathways

The inhibition of EGFR by Epitinib affects several downstream signaling pathways, including the PI3K/Akt and the Ras/Raf/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, Epitinib disrupts these pathways, leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The molecular and cellular effects of Epitinib’s action primarily involve the inhibition of cancer cell growth and proliferation. By blocking EGFR, Epitinib disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to the death of cancer cells . Clinical studies have shown promising efficacy of Epitinib in patients with EGFR-mutant NSCLC .

Action Environment

The action, efficacy, and stability of Epitinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the EGFR gene can affect the drug’s efficacy . Additionally, Epitinib has been shown to effectively penetrate the blood-brain barrier, suggesting that it could be effective in treating brain metastases in patients with NSCLC .

Eigenschaften

IUPAC Name

4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAZPZIYEOGZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203902-67-3
Record name Epitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203902673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ97ZE4UUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Unii-WZ97ZE4uug
Reactant of Route 2
Reactant of Route 2
Unii-WZ97ZE4uug
Reactant of Route 3
Reactant of Route 3
Unii-WZ97ZE4uug
Reactant of Route 4
Reactant of Route 4
Unii-WZ97ZE4uug
Reactant of Route 5
Reactant of Route 5
Unii-WZ97ZE4uug
Reactant of Route 6
Reactant of Route 6
Unii-WZ97ZE4uug

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.